molecular formula C20H26 B12081780 3,5-Di-tert-butylbiphenyl CAS No. 5723-93-3

3,5-Di-tert-butylbiphenyl

Cat. No.: B12081780
CAS No.: 5723-93-3
M. Wt: 266.4 g/mol
InChI Key: PMTYHCGSUNDRDL-UHFFFAOYSA-N
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Description

Overview of Substituted Biphenyl (B1667301) Frameworks in Contemporary Organic Chemistry

Substituted biphenyls are a class of aromatic compounds featuring two phenyl rings linked by a single carbon-carbon bond, with various functional groups attached. This framework is a cornerstone in modern organic chemistry due to its versatile structural and electronic properties. The reactivity of biphenyls is similar to that of benzene (B151609), readily undergoing electrophilic substitution reactions. The torsional angle between the two phenyl rings is a critical parameter that influences the molecule's conformation, steric and electronic properties, and its interactions with other molecules. nih.govchemicalbook.com

These frameworks are not merely chemical curiosities; they are integral building blocks in a vast array of applications. They serve as precursors for pharmaceuticals, agricultural chemicals, dyes, and liquid crystals. nih.govrsc.org The Suzuki-Miyaura cross-coupling reaction, which joins organoboron compounds with organic halides, is a particularly powerful and widely used method for synthesizing substituted biphenyls due to its mild reaction conditions and tolerance for a wide range of functional groups. thieme-connect.com Other synthetic routes include the Ullmann and Wurtz-Fittig reactions. rsc.org The ability to precisely install substituents on the biphenyl scaffold allows chemists to fine-tune the properties of the resulting molecules for specific functions, from creating advanced materials for organic light-emitting diodes (OLEDs) to designing ligands for catalysis. rsc.org

Structural and Electronic Features Conferring Research Interest

The research interest in 3,5-Di-tert-butylbiphenyl stems primarily from the influence of the four tert-butyl groups positioned at the meta-positions of the biphenyl core. These bulky, sterically demanding groups impart unique characteristics to the molecule and its derivatives.

Steric Hindrance: The tert-butyl groups are among the bulkiest substituents in organic chemistry. acs.org When placed at the 3 and 5 positions, they create a sterically crowded environment. This feature is strategically employed to:

Control Reactivity: In catalysis, ligands incorporating the 3,5-di-tert-butylphenyl motif create a well-defined, sterically hindered pocket around a metal center, influencing the selectivity of catalytic reactions. sigmaaldrich.comuwindsor.ca

Enhance Solubility: The bulky, lipophilic tert-butyl groups significantly increase the solubility of large, complex molecules in organic solvents. rsc.org

Prevent Aggregation: The steric bulk effectively prevents intermolecular π–π stacking, which is crucial in the design of molecular machines and materials where individual molecular function is desired. rsc.org

Electronic Effects: The tert-butyl groups are electron-donating through an inductive effect. This enriches the biphenyl rings with electron density, which can modulate the electronic properties of the system. In the context of ligands, this can influence the redox potential of the coordinated metal center. nd.edunih.gov

Conformational Properties: Unlike ortho-substituted biphenyls, where steric clash forces a large dihedral angle between the rings, the meta-substitution in this compound allows for greater rotational freedom around the central C1-C1' bond. However, the sheer size of the tert-butyl groups still imposes significant conformational restrictions that are exploited in designing specific three-dimensional structures, for example, in redox-active ligands that can shuttle between planar and more flexible, non-planar geometries. nih.gov

The combination of these features makes the 3,5-di-tert-butylphenyl group a powerful "tuning" element for chemists to control the properties and behavior of larger molecular architectures.

Current Academic Research Trajectories in Di-tert-butylbiphenyl Chemistry

Current research does not focus on this compound as an end product but rather utilizes it and its direct precursor, the 3,5-di-tert-butylphenyl moiety, as a strategic building block. The primary trajectory is the incorporation of this sterically demanding and electron-rich unit into larger, functional systems, particularly for catalysis and materials science.

A key enabler for this research is the availability of (3,5-Di-tert-butylphenyl)boronic acid , which serves as the primary reagent for introducing the bulky phenyl group via palladium-catalyzed Suzuki-Miyaura coupling reactions. rsc.orgvulcanchem.com Research highlights the increased steric hindrance and lipophilicity this reagent possesses compared to its mono-substituted counterparts, which directly influences its reactivity and the properties of the final product. vulcanchem.com

Applications in Advanced Ligand Design: A significant area of research involves the synthesis of sophisticated ligands for transition metal catalysis. The 3,5-di-tert-butylphenyl groups are appended to phosphine (B1218219) or amine scaffolds to create a sterically-defined coordination sphere around the metal.

Redox-Non-Innocent Ligands: The 3,5-di-tert-butylphenyl motif is central to the design of "non-innocent" ligands that can actively participate in redox reactions. For instance, the ligand N,N´-bis(2-hydroxy-3,5-di-tert-butylphenyl)-2,2´-diamino-4,4´-di-tert-butylbiphenyl (tBuClipH4) can undergo a 2H+/2e− redox change when coordinated to Group 10 metals like palladium and platinum, enabling the resulting complexes to perform hydrogen atom transfer reactions. nd.edu Similarly, N,N'-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine is another example of a well-studied redox-active ligand system whose properties are tuned by these substituents. nih.gov

Specialized Phosphine Ligands: The ligand TyrannoPhos , or Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine, was specifically developed for challenging nickel-catalyzed Suzuki couplings, demonstrating the tailored role of the bulky substituents in improving catalyst performance. sigmaaldrich.com

Applications in Supramolecular Chemistry and Materials Science: The steric properties of the 3,5-di-tert-butylphenyl group are harnessed to control the assembly of molecules on a larger scale.

Molecular Machinery: In the design of molecular-scale gears, porphyrin molecules are functionalized with three 3,5-di-tert-butylphenyl substituents. rsc.org These bulky groups serve two purposes: they enhance the solubility of the large porphyrin complexes during synthesis and, crucially, they act as "bumpers" to prevent the flat porphyrin faces from sticking together via π–π stacking on a surface, which would inhibit their designed rotational motion. rsc.org

Low-Dielectric Materials: In a related system, the monomer 4,4′-diamino-3,5-ditert butyl biphenyl ether has been used to create novel polyimide films. nih.govresearchgate.net The introduction of the tert-butyl groups was found to increase the free volume between the polymer chains, which reduces intermolecular interactions and results in materials with a lower dielectric constant, a property highly sought after in the microelectronics industry. nih.govresearchgate.net

The following table summarizes key research findings involving the 3,5-di-tert-butylphenyl motif.

Research AreaKey Compound/SystemRole of 3,5-Di-tert-butylphenyl MoietyResearch Finding
Catalysis TyrannoPhos (Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine)Provides steric bulk for a specialized phosphine ligand.Tailored ligand specifically for improving challenging Nickel-catalyzed Suzuki coupling reactions. sigmaaldrich.com
Catalysis (tBuClip)Pd and (tBuClip)Pt complexesForms part of a redox-active ligand capable of hydrogen transfer.The palladium complex dehydrogenates hydrazines and hydroxylamines. The platinum analogue is less oxidizing and engages in reversible dehydrogenation and unique ene-type reactivity. nd.edu
Supramolecular Chemistry Porphyrin-based molecular gears with 3,5-di-tert-butylphenyl substituentsIncreases solubility and prevents π–π stacking between adjacent molecular gears on a surface.Enables the synthesis and function of desymmetrized cogwheel prototypes designed for single-molecule rotational studies. rsc.org
Materials Science Polyimide films from 4,4′-diamino-3,5-ditert butyl biphenyl etherIncreases free volume within the polymer matrix.The introduction of tert-butyl groups reduces intermolecular interactions, leading to the creation of high-performance films with a low dielectric constant for microelectronics applications. nih.gov
Synthetic Methodology (3,5-Di-tert-butylphenyl)boronic acidA key precursor for Suzuki-Miyaura cross-coupling reactions.Provides a standard method for installing the sterically hindered 3,5-di-tert-butylphenyl group onto various molecular scaffolds. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5723-93-3

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,3-ditert-butyl-5-phenylbenzene

InChI

InChI=1S/C20H26/c1-19(2,3)17-12-16(15-10-8-7-9-11-15)13-18(14-17)20(4,5)6/h7-14H,1-6H3

InChI Key

PMTYHCGSUNDRDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Di Tert Butylbiphenyl Compounds

Catalytic Cross-Coupling Strategies for Biphenyl (B1667301) Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis, offering high efficiency and functional group tolerance. These methods involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. For the synthesis of 3,5-Di-tert-butylbiphenyl, this typically involves coupling a phenyl-containing reagent with a 3,5-di-tert-butylphenyl-containing reagent.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govlibretexts.org The reaction couples an organoboron species, such as a boronic acid or boronic ester, with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orggre.ac.uk Its advantages include the commercial availability of a vast array of boronic acids, mild reaction conditions, and the low toxicity of the boron-containing byproducts. uliege.be

For the synthesis of this compound, a common strategy is the coupling of (3,5-di-tert-butylphenyl)boronic acid with a phenyl halide. nih.gov The required boronic acid is a stable, commercially available compound or can be synthesized from 1-bromo-3,5-di-tert-butylbenzene. ambeed.comchemimpex.com The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ along with a suitable phosphine (B1218219) ligand. nih.gov

Table 1: Example of Suzuki-Miyaura Synthesis of this compound

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYieldReference
Bromobenzene(3,5-di-tert-butylphenyl)boronic acidPd(OAc)₂ / Imidazolium Salt (NHC precatalyst)K₂CO₃DioxaneExcellent nih.gov

The characterization of the resulting this compound shows distinctive signals in its ¹H-NMR spectrum, including multiplets for the aromatic protons and a characteristic singlet for the 18 protons of the two tert-butyl groups. nih.gov

Negishi Cross-Coupling with Functionalized Organozinc Compounds

The Negishi cross-coupling reaction provides a powerful method for C-C bond formation by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents, which are generally more reactive than organoboranes (Suzuki) and organotins (Stille). illinois.edubeilstein-journals.org The reaction accommodates a wide range of sp², sp³, and sp-hybridized coupling partners. wikipedia.org

The synthesis of this compound via Negishi coupling can be achieved by coupling a phenylzinc reagent with 1-bromo-3,5-di-tert-butylbenzene, or conversely, by coupling a (3,5-di-tert-butylphenyl)zinc reagent with a phenyl halide. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt like ZnCl₂. nih.gov The use of 3,5-di-tert-butylbromobenzene in Negishi couplings to form more complex structures has been documented, demonstrating its suitability as a substrate. nih.gov

Table 2: Representative Negishi Cross-Coupling Reaction Scheme

Organozinc ReagentAryl HalideCatalystSolventGeneral Yield RangeReference
Phenylzinc chloride1-Bromo-3,5-di-tert-butylbenzenePd(PPh₃)₄ or Ni(dppe)Cl₂THFGood to Excellent wikipedia.orgorganic-chemistry.org

Ullmann-Type Coupling Reactions for Biphenyl Derivatives

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.org This reaction typically requires high temperatures and stoichiometric amounts of copper. organic-chemistry.orgnih.gov Modern "Ullmann-type" reactions utilize catalytic amounts of copper or palladium and can be used for the synthesis of unsymmetrical biaryls, though yields can be moderate and conditions remain relatively harsh compared to other cross-coupling methods. lscollege.ac.in

The synthesis of this compound via an Ullmann-type reaction would likely involve the coupling of 1-iodo-3,5-di-tert-butylbenzene with a large excess of benzene (B151609), or a homo-coupling of the iodinated precursor. However, due to the harsh conditions and potential for moderate yields, this method is often superseded by palladium-catalyzed techniques like the Suzuki or Negishi couplings for the synthesis of such specific biaryls. lscollege.ac.in Nevertheless, Ullmann chemistry remains relevant, and a ligand based on a this compound scaffold has been used to facilitate Ullmann-type couplings at room temperature. tcichemicals.com

Wurtz-Fittig Coupling for Aryl Coupling

The Wurtz-Fittig reaction is a modification of the Wurtz reaction, extending it to the synthesis of alkyl-substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. vedantu.com When two aryl halides are coupled, the reaction is known as the Fittig reaction, which produces symmetrical biphenyls. The Wurtz-Fittig reaction can produce unsymmetrical products but is often plagued by side reactions, including the formation of homo-coupled byproducts (e.g., biphenyl and a long-chain alkane). vedantu.comwikipedia.org

Due to its limitations, including the use of reactive sodium metal and a tendency to produce product mixtures, the Wurtz-Fittig reaction has limited applicability in modern organic synthesis for preparing specific, unsymmetrical biaryls like this compound. wikipedia.org It is considered a classical method and has largely been replaced by more efficient and selective transition metal-catalyzed cross-coupling reactions. rsc.org

Kumada and Hiyama Cross-Coupling Variants

Kumada Coupling: The Kumada coupling was the first transition metal-catalyzed cross-coupling reaction developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. organic-chemistry.org It is a powerful and economical method for forming C-C bonds, directly using easily prepared Grignard reagents. sciencemadness.org The reaction has been shown to be effective for the synthesis of sterically hindered biaryls, where other methods might fail. nih.gov The synthesis of this compound can be envisioned through the reaction of phenylmagnesium bromide with 1-bromo-3,5-di-tert-butylbenzene, catalyzed by a nickel or palladium-phosphine complex. The viability of this approach is supported by literature where 3,5-di-tert-butylphenylmagnesium bromide is used in Kumada couplings to synthesize more complex ligands. caltech.eduacs.org

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. acs.org A key feature of this reaction is the activation of the stable C-Si bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov Organosilanes are attractive coupling partners due to their low cost, low toxicity, and high stability. nih.gov The Hiyama coupling is tolerant of many functional groups and has been successfully applied to sterically hindered substrates. researchgate.netumich.edu The synthesis of this compound could proceed via the coupling of an activated arylsiloxane, such as trimethoxy(phenyl)silane, with 1-bromo- or 1-iodo-3,5-di-tert-butylbenzene.

Table 3: Overview of Kumada and Hiyama Coupling for this compound Synthesis

Coupling TypeOrganometallic ReagentAryl HalideCatalyst/ActivatorKey FeaturesReference
KumadaPhenylmagnesium bromide1-Bromo-3,5-di-tert-butylbenzeneNi(dppp)Cl₂ or Pd(PPh₃)₄Effective for sterically hindered substrates. organic-chemistry.orgnih.gov
HiyamaTrimethoxy(phenyl)silane1-Iodo-3,5-di-tert-butylbenzenePd(OAc)₂ / Phosphine Ligand + TBAFUses stable, non-toxic organosilanes. acs.orgresearchgate.net

Electrophilic Aromatic Substitution for Alkyl Group Installation

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The Friedel-Crafts alkylation, a classic EAS reaction, introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). mt.com

While this method is effective for alkylating many aromatic compounds, it is not a viable pathway for the synthesis of this compound via the direct alkylation of biphenyl. The directing effects of the first phenyl group on the second ring in the biphenyl system guide incoming electrophiles primarily to the para (4') position, and to a lesser extent, the ortho (2') position. rsc.orgnih.gov The formation of the meta substituted product is electronically disfavored.

Therefore, the reaction of biphenyl with a tert-butylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst overwhelmingly yields 4,4'-di-tert-butylbiphenyl (B167987) as the major product. rsc.orgnih.gov The synthesis of this compound requires a strategy where the 1,3,5-substitution pattern (one phenyl group and two tert-butyl groups) is established on a single aromatic ring before the aryl-aryl bond is formed using the cross-coupling methodologies described in section 2.1.

Friedel-Crafts Alkylation Mechanisms and Catalyst Optimization for Di-tert-butylbiphenyl Synthesis

The synthesis of di-tert-butylbiphenyl compounds, particularly 4,4'-di-tert-butylbiphenyl, is commonly achieved through the Friedel-Crafts alkylation of biphenyl. rsc.orgberkeley.edugmu.eduacs.org This electrophilic aromatic substitution reaction involves the reaction of biphenyl with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst. rsc.orgberkeley.edu

The mechanism begins with the formation of a tert-butyl carbocation electrophile, generated from the reaction between the tert-butyl chloride and the Lewis acid catalyst. berkeley.edu This electrophile then attacks the electron-rich aromatic ring of biphenyl, forming a resonance-stabilized carbocation intermediate known as an arenium ion. gmu.edu Subsequent loss of a proton (H+) from the arenium ion regenerates the aromaticity of the ring and yields the alkylated product. gmu.edu The reaction typically proceeds to di-substitution, with the second tert-butyl group adding to the other phenyl ring. gmu.edu

Catalyst selection is crucial for optimizing the synthesis. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can be overly active, leading to the formation of multiple byproducts. berkeley.eduacs.org Studies have shown that anhydrous ferric chloride (FeCl₃) provides a good balance of reactivity, leading to high yields of the desired 4,4'-di-tert-butylbiphenyl. rsc.orgacs.org The use of milder catalysts helps to control the reaction and minimize unwanted side reactions. The reaction is often carried out in a solvent like dichloromethane, which is relatively non-toxic and nonflammable. rsc.orgacs.org

CatalystActivityOutcomeReference
Anhydrous Aluminum Chloride (AlCl₃)Too activeFormation of at least ten products acs.org
Anhydrous Zinc Chloride (ZnCl₂)Not active enoughNo reaction observed acs.org
Anhydrous Ferric Chloride (FeCl₃)Appropriate activity70% yield of 4,4'-di-tert-butylbiphenyl acs.org

Regioselectivity and Steric Hindrance in Alkylation Processes

The regioselectivity of the Friedel-Crafts alkylation of biphenyl is significantly influenced by both electronic and steric factors. The phenyl group of biphenyl is an activating group, directing incoming electrophiles to the ortho and para positions. However, the bulky nature of the tert-butyl group plays a dominant role in determining the final product distribution.

Due to significant steric hindrance, the tert-butyl group preferentially adds to the para (4 and 4') positions of the biphenyl molecule. rsc.orgchegg.com This minimizes steric repulsion between the large tert-butyl group and the other phenyl ring, as well as any existing substituents. The substitution at the 4 and 4' positions results in the formation of 4,4'-di-tert-butylbiphenyl as the major product. rsc.orgacs.org The introduction of the first tert-butyl group further deactivates the ortho positions of the substituted ring towards a second substitution due to increased steric crowding. Consequently, the second tert-butyl group adds to the para position of the unsubstituted ring. This steric control prevents the formation of other isomers like this compound or multiply substituted products under typical Friedel-Crafts conditions. chegg.com The bulky tert-butyl groups provide steric hindrance that can enhance selectivity in various subsequent reactions.

Functionalization and Derivatization Approaches

Reductive Lithiation Utilizing Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB)

Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) is a powerful reducing agent used in various organic transformations. It is prepared from lithium metal and 4,4'-di-tert-butylbiphenyl (DBB) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting dark green solution of the radical anion is a single-electron transfer reagent. conicet.gov.ar

LiDBB has proven effective in reductive lithiation reactions. For example, it can be used for the reduction of arenes under ammonia-free conditions. nih.gov It has also been employed in the development of efficient hydroamination reactions. In one instance, LiDBB in the presence of t-BuOH was used for the synthesis of (-)-codeine. researchgate.net The stability of LiDBB solutions has been evaluated, showing that they are stable for over a week at 0 °C in THF. researchgate.net The preparation of copper nanoparticles can also be achieved by the fast reduction of anhydrous CuCl₂ with lithium and a catalytic amount of 4,4'-di-tert-butylbiphenyl. conicet.gov.ar

ReagentApplicationReference
Lithium 4,4'-di-tert-butylbiphenylide (LiDBB)Reductive lithiation, reduction of arenes, hydroamination researchgate.netnih.gov
LiDBB and t-BuOHSynthesis of (-)-codeine researchgate.net
Li, 4,4'-di-tert-butylbiphenyl, CuCl₂Preparation of copper nanoparticles conicet.gov.ar

Halogenation and Subsequent Functional Group Interconversions

Halogenation of di-tert-butylbiphenyls provides a versatile entry point for further functionalization. For example, the bromination of 4,4'-di-tert-butylbiphenyl can be achieved using bromine in the presence of a catalyst like iron or aluminum bromide in an inert solvent. The reactivity of the resulting bromo-di-tert-butylbiphenyl allows for various subsequent reactions.

The bromine atom can be displaced through nucleophilic substitution reactions to introduce a wide range of functional groups. Furthermore, the brominated compound can participate in cross-coupling reactions, such as the Buchwald-Hartwig reaction, to form more complex molecules. The position of halogenation is influenced by the existing tert-butyl groups. For instance, in 4,4'-di-tert-butylbiphenyl, bromination can occur at the 2-position, leading to 2-bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The introduction of the bromine atom at this position induces significant steric hindrance, causing a large dihedral angle between the two phenyl rings.

Preparation of Specific Di-tert-butylbiphenyl Analogues (e.g., 4,4'-Diamino-3,5-di-tert-butylbiphenyl Ether)

The synthesis of specific di-tert-butylbiphenyl analogues often requires multi-step synthetic sequences starting from functionalized precursors. While the direct synthesis of 4,4'-diamino-3,5-di-tert-butylbiphenyl ether is not explicitly detailed in the provided search results, the general strategies for constructing such molecules can be inferred.

The synthesis would likely involve the introduction of nitro groups onto a di-tert-butylbiphenyl ether backbone, followed by reduction to the corresponding diamino derivative. The ether linkage itself could be formed through a nucleophilic aromatic substitution reaction, for example, by reacting a di-tert-butyl-substituted phenol (B47542) with a suitable aryl halide. The regiochemistry of the nitration would be directed by the existing substituents on the biphenyl rings. The bulky tert-butyl groups would play a significant role in directing the incoming nitro groups to sterically accessible positions. Subsequent reduction of the nitro groups is a standard transformation, often accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation.

Innovative Synthetic Techniques and Green Chemistry Approaches

In the quest for more sustainable chemical processes, innovative techniques that reduce solvent use, energy consumption, and waste generation have come to the forefront. Green chemistry principles are increasingly being applied to the synthesis of complex molecules like this compound, leading to the development of novel and efficient synthetic routes.

Ball-Milling Methodologies for Biphenyl Synthesis

Mechanochemistry, particularly through the use of ball-milling, has emerged as a powerful tool in organic synthesis, offering a solvent-free or low-solvent approach to various chemical transformations. bohrium.combeilstein-journals.orgrsc.org This high-energy milling technique can promote reactions by bringing reactants into close contact and providing the necessary activation energy through mechanical force. rsc.org

Dehydrogenative Coupling of Aromatic Compounds:

One of the notable applications of ball-milling in biphenyl synthesis is the direct dehydrogenative C-H/C-H arylation. researchgate.netacs.org This method allows for the formation of a C-C bond between two aromatic rings by removing a hydrogen atom from each, a process that is often challenging under conventional conditions. Research has demonstrated that ball-milling can facilitate the coupling of arenes to form biaryl products with high selectivity and in a short amount of time. researchgate.netacs.org For instance, the dehydrogenative coupling of benzene to form biphenyl has been achieved through mechanocatalysis using alkali metals. nih.gov

The mechanism in these reactions often involves the in-situ mechanical activation of a metal catalyst. bohrium.com The intense mixing and grinding within the ball mill can break down the passivating layer on metal surfaces, exposing fresh, highly reactive sites that can catalyze the C-H activation and subsequent coupling. bohrium.com This approach avoids the need for bulk solvents, which are often required in large amounts in traditional cross-coupling reactions. researchgate.net

While a specific protocol for the synthesis of this compound via ball-milling of 1,3-di-tert-butylbenzene (B94130) is not extensively documented, the principles of mechanochemical dehydrogenative coupling suggest its feasibility. The synthesis of other substituted biphenyls has been successfully demonstrated, showcasing the potential of this green chemistry approach for accessing sterically hindered biaryls. researchgate.netnih.gov

Table 1: Examples of Mechanochemical Biphenyl Synthesis This table is illustrative and may not include this compound specifically due to lack of available data.

Reactants Catalyst/Conditions Product Yield (%) Reference
Benzene Alkali Metals (K, Cs, or Rb), Ball-milling Biphenyl Not specified nih.gov
Aromatic oximes/anilides and substituted benzenes Pd(OAc)₂, Liquid-assisted grinding Biaryls High researchgate.net
Tetrahydroisoquinolines and pronucleophiles (e.g., nitroalkanes) Copper balls, Ball-milling Functionalized tetrahydroisoquinolines Good acs.org

Ammonia-Free Reductive Methods for Aromatic Compounds

The Birch reduction is a classical and powerful method for the partial reduction of aromatic rings. However, its reliance on liquid ammonia (B1221849) and alkali metals poses significant practical and safety challenges. bohrium.comucl.ac.uk Modern synthetic chemistry has seen the development of ammonia-free alternatives that are more user-friendly and offer a broader substrate scope. nih.govorganic-chemistry.org

Lithium Di-tert-butylbiphenyl (LiDBB) as a Reducing Agent:

A significant advancement in this area is the use of lithium di-tert-butylbiphenyl (LiDBB) as a soluble electron source in an ethereal solvent like tetrahydrofuran (THF). nih.govorganic-chemistry.orgresearchgate.net This system effectively mimics the reducing power of solvated electrons in liquid ammonia but under much milder and more convenient conditions. organic-chemistry.org The reduction is typically carried out in the presence of a proton source, such as bis(methoxyethyl)amine (BMEA), which is crucial for protonating the intermediate radical anions and dianions formed during the reduction process. nih.govorganic-chemistry.org

A key advantage of the LiDBB method is its compatibility with a wider range of functional groups and reactive electrophiles that are not stable under traditional Birch conditions. nih.govorganic-chemistry.orgresearchgate.net This tolerance allows for one-pot reductive alkylations, acylations, and carboxylations of aromatic compounds, providing a versatile tool for the synthesis of complex molecules. organic-chemistry.org The increased steric bulk of the di-tert-butylbiphenyl radical anion, compared to naphthalene-based reductants, has been shown to improve reaction yields in certain cases. organic-chemistry.org

This ammonia-free method has been successfully applied to the reduction of a variety of carbocyclic and heterocyclic aromatic compounds. nih.govorganic-chemistry.org While the direct reduction of this compound itself is less common, the methodology is highly relevant for the synthesis of its precursors or for transformations of related substituted aromatic systems.

Table 2: Ammonia-Free Reduction of Aromatic Compounds using LiDBB This table presents examples of reductions on various aromatic substrates to illustrate the method's scope.

Substrate Reagents Product Type Yield (%) Reference
Electron-deficient pyrroles LiDBB, BMEA, THF, then electrophile (e.g., aldehyde) Reductive alkylation product Good organic-chemistry.org
Hetero- and carbocyclic aromatic compounds LiDBB, BMEA, THF Partially reduced aromatic ring Not specified nih.govorganic-chemistry.org
N-tert-Butanesulfinyl aldimines Li, DTBB (catalytic), THF, then functionalized organolithium δ-Amino ketone derivatives Varies mdpi.com

Advanced Spectroscopic and Structural Characterization of Di Tert Butylbiphenyl Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Proton Equivalence in Di-tert-butylbiphenyls

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of di-tert-butylbiphenyls. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, while the concept of proton equivalence helps in determining the symmetry of the molecule. libretexts.org

In a typical ¹H NMR spectrum of a symmetrically substituted di-tert-butylbiphenyl, such as 4,4'-di-tert-butylbiphenyl (B167987), the eighteen protons of the two tert-butyl groups are chemically equivalent due to rapid rotation around the C-C single bonds. This equivalence results in a single, intense signal (a singlet) in the upfield region of the spectrum. chegg.com The aromatic protons also exhibit specific patterns based on their substitution and magnetic environments. chegg.com For instance, in 4,4'-di-tert-butylbiphenyl, all aromatic protons are equivalent and appear as a single signal. chegg.com

The ¹³C NMR spectrum provides complementary information. For 3,5-di-tert-butylphenol, a related compound, distinct signals are observed for the carbon atoms of the tert-butyl groups and the aromatic ring, with the chemical shifts reflecting their different electronic surroundings. chemicalbook.com The quaternary carbons of the tert-butyl groups typically appear in the 30-35 ppm range, while the methyl carbons are found further upfield. The aromatic carbons resonate in the downfield region, typically between 110 and 160 ppm.

Table 1: Representative NMR Data for Di-tert-butylbiphenyl Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityReference
4,4'-Di-tert-butylbiphenyl¹H1.36s (18H, t-Bu) rsc.org
7.45m (4H, Ar-H) rsc.org
7.53m (4H, Ar-H) rsc.org
¹³C31.50 rsc.org
34.61 rsc.org
125.75 rsc.org
126.77 rsc.org
138.31 rsc.org
150.01 rsc.org
N-[3',5'-Di-tert-butyl[biphenyl]-2-yl]-N'-[2-(3,5-di-tert-butylphenyl)-1-naphthyl]-1,2-benzenediamine¹H7.30-7.24m (2H) tcichemicals.com
6.99-6.96m (2H) tcichemicals.com
6.88-6.81m (3H) tcichemicals.com
3.24s (8H) tcichemicals.com
2.30s (6H) tcichemicals.com
2.23s (3H) tcichemicals.com

Note: The table presents a selection of reported NMR data for illustrative purposes. Specific chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments for Complex Di-tert-butylbiphenyl Systems

For more complex or asymmetrically substituted di-tert-butylbiphenyls, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are invaluable for unambiguous structural assignment. nih.govresearchgate.net

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. researchgate.net This allows for the identification of adjacent protons in the molecule, helping to piece together the spin systems within the aromatic rings and any aliphatic chains.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon nuclei (¹H-¹³C). researchgate.net This experiment is extremely powerful for assigning carbon signals based on the chemical shifts of their attached protons. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons over longer ranges (typically two to four bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra) and for connecting different fragments of the molecule. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons. rsc.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This information is crucial for determining the conformation and stereochemistry of the molecule. rsc.org

Through the combined application of these 2D NMR techniques, a detailed and unambiguous three-dimensional picture of complex di-tert-butylbiphenyl frameworks can be constructed. nih.govresearchgate.net

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound, assessing its purity, and elucidating its fragmentation patterns, which can provide further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 3,5-Di-tert-butylbiphenyl. In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer for detection. lcms.cz

GC-MS is widely used for the identification of main and by-products in the synthesis of di-tert-butylbiphenyls. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be compared to spectral libraries for confirmation. lcms.cznih.gov For instance, in the tert-butylation of biphenyl (B1667301), GC-MS analysis allows for the identification of various mono- and di-tert-butylbiphenyl isomers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Transformation Product Analysis

For less volatile or thermally labile compounds, including potential transformation or degradation products of this compound, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. ajgreenchem.com LC-MS separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. nih.gov

This technique is particularly valuable for analyzing the products of biotransformation or environmental degradation, which may be more polar than the parent compound. researchgate.net For example, LC-MS can be used to identify hydroxylated or other oxidized metabolites of di-tert-butylbiphenyls. The use of high-resolution mass spectrometry in conjunction with LC can provide highly accurate mass measurements, facilitating the determination of the elemental composition of unknown transformation products. nih.gov

MALDI-TOF and ESI-MS for Molecular Weight and Fragment Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are soft ionization techniques that are particularly useful for determining the molecular weight of non-volatile or large molecules with minimal fragmentation. ias.ac.innih.gov

In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. This technique is often used to confirm the molecular weight of synthesized compounds and can be applied to a wide range of molecules. ias.ac.inacs.org

ESI-MS is a technique where a high voltage is applied to a liquid to create an aerosol, resulting in the formation of ions. xml-journal.net It is particularly well-suited for the analysis of polar molecules and can be readily coupled with liquid chromatography (LC-ESI-MS). ajgreenchem.com ESI-MS can be used to study the fragmentation of di-tert-butylbiphenyl derivatives by inducing fragmentation in the mass spectrometer (tandem mass spectrometry or MS/MS), which can provide valuable structural information. xml-journal.netrsc.org

Table 2: Mass Spectrometry Techniques and Their Applications for Di-tert-butylbiphenyl Analysis

TechniqueIonization MethodKey ApplicationAnalyte PropertiesReference
GC-MSElectron Ionization (EI)Identification of volatile products and by-products, purity assessmentVolatile, thermally stable lcms.czresearchgate.netnih.gov
LC-MSElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Analysis of non-volatile transformation and degradation productsWide range of polarities, thermally labile ajgreenchem.comnih.gov
MALDI-TOFMatrix-Assisted Laser Desorption/IonizationMolecular weight determination of non-volatile compoundsWide range of molecular weights, non-volatile ias.ac.inacs.org
ESI-MSElectrospray IonizationMolecular weight determination, fragmentation analysis (MS/MS)Polar, non-volatile ajgreenchem.comxml-journal.netrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the structural nuances of di-tert-butylbiphenyl derivatives and their coordination complexes.

Single-crystal X-ray diffraction has been successfully employed to determine the molecular structures of various derivatives and metal complexes incorporating di-tert-butylbiphenyl ligands. For instance, the structures of gold(III) complexes with a dicarbanionic chelating 4,4'-di-tert-butylbiphenyl ligand have been elucidated, revealing a square planar geometry around the gold center. rsc.orgresearchgate.net Similarly, the molecular structure of 2,2'-dibromo-4,4'-di-tert-butyl-5,5'-bis(tert-butylamino)biphenyl-N,N'-dioxyl was unequivocally determined using this method. aip.org

The technique is not limited to monomeric species. The structure of an unsymmetrical dimolybdenum complex bridged by two 3,5-di-tert-butylcatecholate ligands has also been characterized, showcasing one seven-coordinate molybdenum center and one octahedral oxomolybdenum center. rsc.org Furthermore, the crystal structure of 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(phenylethynyl)porphyrin was determined to be centrosymmetric and triclinic. nih.gov These studies highlight the versatility of single-crystal X-ray diffraction in characterizing a wide array of complex molecules derived from the di-tert-butylbiphenyl framework. cornell.edumdpi.com

Interactive Table: Crystallographic Data for Selected Di-tert-butylbiphenyl Derivatives
CompoundCrystal SystemSpace GroupKey FeatureReference
2-bromo-4,4'-di-tert-butyl-1,1'-biphenylMonoclinicP2₁/cDihedral angle of 85.05°
5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diolOrthorhombicP2₁2₁2₁Dihedral angle of 85.05 (11)° nih.gov
5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(phenylethynyl)porphyrinTriclinicP1Centrosymmetric molecule nih.gov
[Au(tBu₂Bip)(Py)]--Square planar gold(III) center rsc.org

Detailed analysis of the geometric parameters obtained from X-ray diffraction data provides critical insights into the steric and electronic effects within the molecules. In gold(III) complexes of 4,4'-di-tert-butylbiphenyl, the carbon-gold bond lengths are typical for aromatic groups bound to a gold(III) center, averaging around 2.05 Å. rsc.org The C-Au-C bite angle is significantly less than 90°, a characteristic feature for such chelating ligands. rsc.org

A notable feature in many substituted biphenyls is the dihedral angle between the two phenyl rings, which is heavily influenced by the nature and position of substituents. For example, in 2-bromo-4,4'-di-tert-butyl-1,1'-biphenyl, steric hindrance from the bromine atom at the 2-position forces a large dihedral angle of 85.05°. In contrast, the parent 4,4'-di-tert-butylbiphenyl can adopt a more planar conformation. Similarly, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol exhibits a large dihedral angle of 85.05 (11)°. nih.gov In a porphyrin derivative, the dihedral angle between the 3,5-bis(tert-butyl)phenyl group and the porphyrin mean plane is 59.2 (3)°. nih.gov These torsional angles are crucial in determining the extent of π-conjugation between the aromatic rings. nih.gov

The solid-state arrangement of molecules is governed by a network of intermolecular interactions. In the crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol, the hydroxyl groups are involved in intramolecular O-H···π interactions. nih.gov

Electronic and Vibrational Spectroscopy

Spectroscopic techniques that probe the electronic and vibrational energy levels of molecules are essential for a complete understanding of their properties. UV-Visible and FT-IR spectroscopy are routinely used to characterize di-tert-butylbiphenyl derivatives.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com For biphenyl systems, the absorption spectra are sensitive to the degree of conjugation between the two phenyl rings, which is directly related to the dihedral angle. cdnsciencepub.com Gold(III) complexes of 4,4'-di-tert-butylbiphenyl exhibit absorption bands around 300 nm, which are attributed to the chromophoric Au(III)-biphenyl moiety. rsc.orgresearchgate.net

In more complex systems, such as porphyrins substituted with bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA), the UV-Vis spectra show bands corresponding to both the porphyrin and the BBA units. ias.ac.in The position of these bands can be red-shifted (bathochromic shift) compared to the individual components, indicating electronic interactions and conjugation between the chromophores in the ground state. ias.ac.in The extent of this shift can be modulated by introducing spacers between the chromophoric units. ias.ac.in Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to aid in the assignment of the observed electronic transitions, which can include π-π* and intramolecular charge-transfer (ICT) transitions. acs.org

Interactive Table: UV-Visible Absorption Data for Selected Di-tert-butylbiphenyl Derivatives
Compound/Systemλmax (nm)Solvent/StateAssignment/ObservationReference
[Au(tBu₂Bip)(Py)]~300CH₂Cl₂Band centered around 300 nm rsc.org
BBA-ZnP Tetrad 1345, 442, 559, 6041,2-DCBRed-shifted peaks indicating strong interactions ias.ac.in
BBA-ZnP Tetrad 2352 (BBA)1,2-DCBRed-shift of 7 nm for BBA moiety ias.ac.in
o-Carboranyl biphenyls251–311-π–π* transitions on the biphenyl group acs.org

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. rsc.org In derivatives of di-tert-butylbiphenyl, characteristic vibrational bands can be observed. For example, the FT-IR spectrum of 4,4'-di-tert-butylbiphenyl shows the expected bands for aromatic C-H stretching and bending, as well as vibrations associated with the tert-butyl groups. nih.gov

The introduction of other functional groups gives rise to new, identifiable peaks. For instance, in polyimide films derived from 4,4′-diamino-3,5-ditert-butyl biphenyl ether, the FT-IR spectra would confirm the presence of imide rings through their characteristic absorption bands. mdpi.com The technique is also used to confirm the structure of synthetic intermediates and final products, such as in the synthesis of tert-butylated spirofluorene derivatives where various C-H, C=C, and other characteristic vibrations are identified. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons, such as free radicals and transition metal complexes. nih.gov The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces transitions between the electron's spin states. The resulting EPR spectrum provides valuable information, including the g-value and hyperfine coupling constants, which help in identifying the radical species, determining its electronic structure, and understanding its local environment. nih.govweizmann.ac.il

In the context of 3,5-di-tert-butylphenyl derivatives, EPR spectroscopy has been instrumental in characterizing various stable and transient radical species. The bulky tert-butyl groups at the meta positions often provide significant steric hindrance, which can stabilize otherwise reactive radical centers, making them amenable to study.

Research Findings:

Triarylmethyl, Silyl (B83357), and Germyl (B1233479) Radicals: A significant body of research has focused on radicals centered on carbon, silicon, and germanium atoms bearing three 3,5-di-tert-butylphenyl substituents. The tris(3,5-di-tert-butylphenyl)methyl radical (a derivative of the trityl radical) is a well-known persistent hydrocarbon free radical. acs.org EPR studies, often in conjunction with NMR, confirm its paramagnetic nature in solution. nih.gov The stability of this radical allows for detailed investigation of its electronic properties. Similarly, the corresponding tris(3,5-di-tert-butylphenyl)silyl and germyl radicals have been synthesized and studied using EPR spectroscopy. acs.org These studies provide insights into the distribution of the unpaired electron spin density across the molecule and the influence of the central atom (C, Si, or Ge) on the radical's properties.

Radicals in Metal Complexes: EPR has also been employed to investigate intramolecular electron transfer in metal complexes containing ligands derived from di-tert-butylphenyl structures. For instance, in studies of certain copper(II) complexes with salicylaldiminato ligands bearing N-(2,5-di-tert-butylphenyl) groups, reduction by phosphines was shown to generate copper-stabilized radical intermediates. nih.gov The EPR spectra of these species were complex, showing hyperfine couplings of the unpaired electron to the copper and phosphorus nuclei, as well as to protons on the aromatic rings, allowing for a detailed mapping of the spin distribution. nih.gov

Porphyrinoid Radicals: The 3,5-di-tert-butylphenyl group is often used as a bulky substituent to stabilize porphyrinoid radicals. EPR spectroscopy is a key tool in these investigations, as the hyperfine couplings observed in the spectra can provide structural information about the radical species. scispace.com

The data from these EPR studies are crucial for understanding the fundamental electronic structure of these radical species and how the 3,5-di-tert-butylphenyl framework contributes to their stability and reactivity.

Table 1: EPR Studies of Radical Species with 3,5-Di-tert-butylphenyl Groups This table is interactive. Click on the headers to sort the data.

Radical System Central Atom/Core Key EPR Findings References
Tris(3,5-di-tert-butylphenyl)methyl Carbon Confirmed persistent radical character in solution; enabled study of a stable hydrocarbon radical. acs.orgnih.gov
Tris(3,5-di-tert-butylphenyl)silyl Silicon Characterization of a stable silyl radical; provided data on spin density distribution. acs.org
Tris(3,5-di-tert-butylphenyl)germyl Germanium Characterization of a stable germyl radical; allowed comparison of electronic properties down Group 14. acs.org
Porphyrinoid Radicals Porphyrin Ring Hyperfine couplings provided structural information on the macrocyclic radical. scispace.com
Copper-Salicylaldiminato Complex* Copper Characterized Cu-stabilized radical intermediates from intramolecular electron transfer. nih.gov

Note: The ligand in this study was N-(2,5-di-tert-butylphenyl)salicylaldimine.

X-ray Absorption Spectroscopy (XAS) for Metal-Ligand Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. uiowa.edu By tuning the X-ray energy through an element's absorption edge (e.g., K-edge, L-edge), one can probe the transitions of core electrons to unoccupied orbitals. The pre-edge region of an XAS spectrum is particularly sensitive to the metal's oxidation state, coordination geometry, and the covalency of metal-ligand bonds. nih.gov Ligand K-edge XAS provides a complementary view, directly probing the ligand's contribution to the molecular orbitals involved in bonding. nih.govnih.gov

For metal complexes incorporating ligands derived from the this compound framework, XAS is invaluable for elucidating the complex interplay between the metal center and the ligand, especially when the ligand is "noninnocent"—that is, it can actively participate in the redox chemistry of the complex.

Research Findings:

A seminal study investigated the electronic structures of a series of bis(dithiolato) transition-metal complexes, [M(LBu)2]z, where LBu is the noninnocent ligand 3,5-di-tert-butyl-1,2-benzenedithiol. nih.gov This work utilized a combination of sulfur K-edge and metal K- and L-edge XAS, supported by theoretical calculations, to unravel the electronic contributions of both the metal and the ligand.

Sulfur K-edge XAS: The S K-edge spectra provided a direct measure of the sulfur character in the unoccupied molecular orbitals. By comparing experimental and calculated spectra, researchers determined that the dithiolene ligands act as noninnocent ligands that are readily oxidized to a dithiosemiquinonate(•1−) radical form. nih.gov The intensity of the pre-edge features is related to the covalency of the metal-sulfur bond, specifically the amount of sulfur 3p character in the metal d-orbitals. nih.gov

Metal K- and L-edge XAS: These measurements probe the electronic structure from the perspective of the metal center. ims.ac.jp The position and intensity of the edge and pre-edge features provide information on the metal's effective nuclear charge and oxidation state. nih.gov The study found that the degree of electron transfer between the metal and the ligand strongly depends on the identity of the central metal (Ni, Pd, Pt, Cu, Au, Co). nih.gov For example, complexes like [Ni(LBu)2]-, [Pd(LBu)2]-, and [Pt(LBu)2]- were best described as containing low-spin d8 metal ions bound to two ligand radicals (semiquinonates). nih.gov In contrast, [Cu(LBu)2]- and the doubly reduced [Ni(LBu)2]2- were found to contain fully reduced dithiolato(2-) ligands. nih.gov

These XAS studies demonstrate that the 3,5-di-tert-butyl-1,2-benzenedithiol ligand has a rich redox chemistry and that its electronic state within a complex is finely tuned by the choice of the metal center. This detailed electronic structure information is critical for understanding and predicting the reactivity of these complexes in areas like catalysis and materials science. uiowa.edu

Table 2: XAS Analysis of Metal Complexes with 3,5-Di-tert-butyl-1,2-benzenedithiol Ligands This table is interactive. Click on the headers to sort the data.

Complex Metal XAS Edges Probed Key Finding on Electronic Structure Reference
[Ni(LBu)2]- Ni S K-edge, Ni L-edge Described as a delocalized ligand radical bound to a low-spin d8 Ni(II) ion. nih.gov
[Pd(LBu)2]- Pd S K-edge, Pd L-edge Described as a delocalized ligand radical bound to a low-spin d8 Pd(II) ion. nih.gov
[Pt(LBu)2]- Pt S K-edge, Pt L-edge Described as a delocalized ligand radical bound to a low-spin d8 Pt(II) ion. nih.gov
[Cu(LBu)2]- Cu S K-edge, Cu L-edge Contains a completely reduced dithiolato(2-) ligand and a Cu(III) ion. nih.gov
[Au(LBu)2]- Au S K-edge, Au L-edge Contains a completely reduced dithiolato(2-) ligand and an Au(III) ion. nih.gov

Theoretical and Computational Investigations of Di Tert Butylbiphenyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems.

The electronic structure of a molecule is fundamental to its chemical reactivity and photophysical properties. DFT calculations are frequently employed to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. researchgate.netnih.gov

For biphenyl (B1667301) systems, the HOMO is typically a π-orbital delocalized over the phenyl rings, while the LUMO is a π*-antibonding orbital. The introduction of tert-butyl groups, as in 3,5-di-tert-butylbiphenyl, can influence the energies of these orbitals. Studies on related tert-butyl substituted biphenyl systems have shown that the HOMO is often concentrated on the biphenyl core. ias.ac.in In donor-acceptor systems incorporating tert-butylbiphenyl moieties, the HOMO can be localized on the donor part, while the LUMO resides on the acceptor part, facilitating charge transfer upon excitation. ias.ac.in

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. researchgate.net The analysis of HOMO and LUMO distributions helps in understanding charge transfer characteristics within the molecule. frontiersin.org For instance, in polyimide films containing tert-butyl groups, a larger HOMO-LUMO gap was correlated with a lower dielectric constant. nih.gov

Table 1: Representative Frontier Orbital Energies and Gaps from DFT Calculations for Related Systems

Molecule/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Tetrad-1 (BBA-porphyrin system)-4.67-2.202.47 ias.ac.in
Tetrad-2 (BBA-porphyrin system)-4.71-2.222.49 ias.ac.in
Tetrad-3 (BBA-porphyrin system)-4.58-2.202.38 ias.ac.in
DPTM-6 (Triphenylamine-Dicyanovinylene dye)--2.06 frontiersin.org
DPTM-8 (Triphenylamine-Dicyanovinylene dye)--2.04 frontiersin.org
BBA = bis(4′-tert-butylbiphenyl-4-yl)aniline
DPTM = Dyes with donor triphenylamine (B166846) (TPA) and acceptor dicyanovinylene (DCV) species

This table is for illustrative purposes and shows data for related complex systems containing tert-butylbiphenyl moieties to highlight the typical energy ranges and gaps investigated using DFT.

DFT calculations are instrumental in predicting and interpreting spectroscopic data, such as UV-Vis absorption spectra. uq.edu.au By calculating the energies of electronic transitions, it is possible to predict the absorption wavelengths. For example, time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. frontiersin.org

The photophysical properties of molecules, including fluorescence and phosphorescence, are also amenable to computational investigation. researchgate.net Theoretical studies can provide insights into the nature of excited states, their lifetimes, and the efficiencies of radiative and non-radiative decay pathways. nih.gov For instance, in gold(III) complexes containing a dicarbanionic ligand derived from 4,4'-di-tert-butylbiphenyl (B167987), photophysical studies revealed blue luminescence. researchgate.net Computational methods can help elucidate the electronic transitions responsible for such emissions.

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. DFT calculations can be used to determine the stable conformations of this compound and the energy barriers for rotation around the biphenyl linkage. wjrr.org

For the parent biphenyl molecule, the two phenyl rings are twisted with respect to each other in the gas phase to minimize steric hindrance between the ortho-hydrogen atoms. The introduction of bulky tert-butyl groups at the 3 and 5 positions is expected to have a less direct, but still influential, impact on the torsional angle compared to substitution at the ortho positions. Computational studies on 4,4'-di-tert-butylbiphenyl have shown that the most stable conformation has a dihedral angle of about 42°. researchgate.netresearchgate.net Similar calculations for this compound would reveal its preferred conformation and the energetic landscape for internal rotation.

Molecular Dynamics Simulations for Intermolecular Phenomena and Material Properties

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in condensed phases (liquids or solids). MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and bulk material properties.

For systems containing this compound, MD simulations could be used to study how these molecules pack in a solid or how they interact with other molecules in a solution. These simulations are particularly valuable for understanding the relationship between molecular structure and macroscopic properties like density, viscosity, and diffusion. In the context of materials science, MD simulations have been used to investigate how the inclusion of tert-butyl groups in polyimides increases the free volume between molecular chains, which in turn affects properties like the dielectric constant. nih.govresearchgate.net

High-Level Quantum Chemical Investigations of Reactivity and Catalysis

For a more accurate description of chemical reactions, higher-level quantum chemical methods are often necessary. These methods, while computationally more demanding than DFT, can provide benchmark results for reaction barriers and mechanisms.

In the context of this compound, such investigations could focus on its potential role in catalysis or its reactivity in specific chemical transformations. For example, computational studies have been performed on the catalytic oxidation of 3,5-di-tert-butylcatechol (B55391), a structurally related compound. nih.gov Similarly, high-level calculations could be used to explore the mechanism of reactions where derivatives of di-tert-butylbiphenyl act as ligands or catalysts. For instance, lithium 4,4'-di-tert-butylbiphenylide is a known reducing agent used in organic synthesis, and computational studies could elucidate the mechanism of its reactions. researchgate.net

Computational Studies on Material Properties (e.g., Dielectric Constant, Nonlinear Optical Properties)

Computational chemistry is a powerful tool for predicting the material properties of novel compounds before they are synthesized. This predictive capability can guide the design of new materials with desired characteristics.

The dielectric constant is a crucial property for materials used in electronic applications, such as insulators in capacitors and transistors. researchgate.net Computational studies have shown a correlation between the molecular structure of polyimides and their dielectric properties. researchgate.net The introduction of bulky groups like tert-butyl can lower the dielectric constant by increasing the free volume and reducing intermolecular interactions. nih.gov DFT calculations can be used to predict the polarizability of this compound, which is related to the dielectric constant of the bulk material.

Nonlinear optical (NLO) properties are important for applications in photonics and optoelectronics, such as frequency doubling and optical switching. frontiersin.org Computational methods, particularly DFT, can be used to calculate the hyperpolarizability of molecules, which is a measure of their NLO response. researchgate.net Studies on donor-π-acceptor molecules have shown that modifying the π-conjugated system can significantly enhance the NLO properties. frontiersin.org While this compound itself is not a typical NLO chromophore, it could be incorporated as a building block into larger systems designed for NLO applications.

Applications in Catalysis and Coordination Chemistry of Di Tert Butylbiphenyl Ligands

Di-tert-butylbiphenyl Derivatives as Ligands in Metal Complexes

Derivatives of 3,5-di-tert-butylbiphenyl, particularly those incorporating o-aminophenol moieties, are well-established as redox-active or "non-innocent" ligands. mdpi.com A prime example, N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, exhibits a rich electrochemical profile. mdpi.com This ligand is capable of existing in five distinct oxidation states, a property attributable to the reversible electron transfer processes centered on the ligand framework. mdpi.com This electrochemical versatility, combined with four different protonation states, makes these ligands highly tunable components in metal complexes. mdpi.com The redox processes in the resulting complexes often occur on the ligand itself rather than at the metal center. mdpi.com

The ability of di-tert-butylbiphenyl-derived ligands to coordinate with a variety of transition metals has led to the synthesis of complexes with diverse stoichiometries, including M2L, ML, and ML2. mdpi.com The specific coordination mode is often influenced by the oxidation state of the ligand. mdpi.com For instance, in its fully oxidized form, the N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine ligand tends to be planar due to the sp2-hybridization of the nitrogen donors. mdpi.com Conversely, in the fully reduced state, the sp3-hybridized nitrogen atoms allow for the formation of more flexible, chelated structures. mdpi.com

A defining characteristic of complexes formed with these ligands is the phenomenon of ligand non-innocence, where the oxidation state of both the ligand and the central metal ion cannot be unequivocally assigned. mdpi.com This ambiguity arises from the ligand's ability to actively participate in the redox chemistry of the complex. mdpi.com Consequently, the metal can be reduced during the complexation process, with subsequent redox events primarily involving the ligand framework. mdpi.com This interplay between the metal and the non-innocent ligand can lead to complexes with interesting magnetic and photonic properties. mdpi.com

The synthesis of metal complexes with di-tert-butylbiphenyl-derived ligands has been reported for a range of transition metals.

Gold(III) Complexes: The synthesis of Gold(III) complexes often involves the reaction of auric acid (HAuCl4) or other gold salts with diamine-based ligands. researchgate.netrsc.org Characterization is typically performed using techniques such as UV-Vis, IR spectroscopy, and both solution and solid-state NMR (1H, 13C, 15N). researchgate.net

Platinum(II) Complexes: Platinum(II) complexes with ligands derived from 1,2-phenylenediamine have been synthesized, generally by reacting K2[PtCl4] with the desired ligand. scielo.brresearchgate.netscienceopen.com These complexes are characterized by standard spectroscopic methods to confirm their structure and coordination. scielo.brresearchgate.netscienceopen.com

Copper(II) Complexes: A mononuclear Copper(II) complex with (E)-N′(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been synthesized and its structure determined by single-crystal X-ray analysis, revealing a square planar geometry. researchgate.net In this complex, the ligand acts as a tridentate dianion. researchgate.net Additionally, mononuclear Copper(II) complexes with 1,3-bis(3,5-di-tert-butylsalicylideneamino)propan-2-ol have been structurally characterized, showing that the bulky tert-butyl groups prevent intermolecular hydrogen bonding. researchgate.net

Vanadium(V) Complexes: Dioxidovanadium(V) complexes have been synthesized and characterized, with their stability and electronic properties investigated using DFT calculations. mongoliajol.info The coordination geometry around the Vanadium(V) center in some of these complexes is a distorted square pyramid. researchgate.net

Molybdenum Complexes: Molybdenum(V) and (VI) complexes with ligands derived from 2,6-diformyl-p-cresol and thiosemicarbazide (B42300) have been synthesized and characterized. ias.ac.in These complexes, with the general formulas [MoO2LH] and [MoOC1LH], feature the Schiff base acting as a dibasic tetradentate ligand. ias.ac.in Additionally, Mo(VI) complexes with N,N'-bis isatin (B1672199) diamine Schiff bases have been prepared and their non-electrolytic nature confirmed by molar conductance data. banglajol.info

Metal IonTypical PrecursorLigand TypeCharacterization Techniques
Gold(III)HAuCl₄AlkyldiaminesNMR, IR, UV-Vis
Platinum(II)K₂[PtCl₄]PhenylenediaminesStandard Spectroscopic Methods
Copper(II)Copper(II) saltsHydrazones, SalicylideneaminesX-ray Crystallography, IR, EPR
Vanadium(V)Vanadyl saltsSchiff BasesDFT, NMR, IR
Molybdenum(VI)Sodium MolybdateThiosemicarbazones, Isatin DiaminesIR, NMR, Molar Conductance

Homogeneous Catalysis Enabled by Di-tert-butylbiphenyl Ligands

Complexes featuring di-tert-butylbiphenyl-derived ligands have demonstrated significant efficacy as catalysts in the oxidation of catechols, serving as functional mimics of the enzyme catechol oxidase. nih.govrsc.org The catalytic activity is typically assessed using 3,5-di-tert-butylcatechol (B55391) as a model substrate, monitoring its oxidation to the corresponding quinone. nih.govresearchgate.net

The mechanism of these reactions often follows Michaelis-Menten kinetics. nih.govrsc.org For example, a dinuclear copper(II) complex with a tripodal ligand exhibited a high catalytic rate (kcat) of 7.2 x 10^3 h⁻¹. nih.govrsc.org The catalytic cycle is proposed to involve the binding of the catechol substrate to the metal centers, followed by a two-electron transfer. nih.govrsc.org In some systems, it is suggested that bridging phenoxo moieties on the ligand can act as a Brønsted base, facilitating the deprotonation of the catechol substrate and thereby enhancing the oxidation process. nih.govrsc.org

Catalyst SystemSubstrateKinetic Parameter (K_M)Kinetic Parameter (k_cat)
Dinuclear Copper(II) Complex3,5-di-tert-butylcatechol2.97 x 10⁻⁴ M7.2 x 10³ h⁻¹

Catalytic Efficiency in Cycloaddition Reactions

While bulky phosphine (B1218219) ligands, such as those incorporating di-tert-butylphenyl groups, are widely utilized in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, their specific application and detailed efficiency in catalytic cycloaddition reactions are not extensively documented in the available literature. elexbiotech.com The steric hindrance provided by these ligands is known to promote crucial steps like oxidative addition and reductive elimination in cross-coupling catalytic cycles, but specific data on their performance in cycloadditions remains limited. tcichemicals.com

Applications in Organic Transformations (e.g., Alcohol Oxidation, C-H Bond Hydroxylation)

Ligands incorporating the 3,5-di-tert-butylphenyl structural unit have demonstrated significant utility in metal-catalyzed oxidation reactions, including the oxidation of alcohols and the hydroxylation of C-H bonds. A notable example is the ligand N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine. mdpi.com This ligand, derived from 3,5-di-tert-butylcatechol, has been used to synthesize copper (Cu) and zinc (Zn) complexes designed for homogeneous catalysis. mdpi.com

These complexes have shown notable efficacy in a range of oxidative transformations:

Alcohol Oxidation : Copper and zinc complexes of this ligand were initially developed to catalyze the oxidation of alcohols to their corresponding aldehydes using molecular oxygen under ambient conditions. mdpi.com Further studies explored this capability in flow microreactors, achieving high yields and selectivities for the oxidation of benzyl (B1604629) alcohol and related substrates. mdpi.com

C-H Bond Hydroxylation : A copper complex incorporating this ligand was investigated as a model for the enzyme galactose oxidase. mdpi.com This biomimetic complex was found to be capable of aerobically oxidizing a non-activated C-sp³-H bond in iso-butane, selectively producing tert-butanol. mdpi.com

These applications highlight the effectiveness of the ligand framework in facilitating challenging oxidative processes. mdpi.com

Catalytic Activity of a Copper Complex with N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine Ligand mdpi.com
Transformation TypeSubstrateProductKey Finding
Alcohol OxidationBenzyl Alcohol & derivativesCorresponding AldehydesHigh yields and selectivities achieved in a flow microreactor.
C-H Bond Hydroxylationiso-Butanetert-ButanolDemonstrated high selectivity for the aerobic oxidation of a C-sp³-H bond.

Photocatalysis and Photo-induced Charge Transfer Processes in Metal Complexes

The 3,5-di-tert-butylphenyl group is a key substituent in the design of porphyrin-based photosensitizers used in photocatalysis and studies of photo-induced charge transfer. Porphyrin complexes of metals like zinc are well-known for their fascinating photochemical properties. researchgate.netnih.gov The introduction of bulky 3,5-di-tert-butylphenyl groups at the periphery of the porphyrin macrocycle, as seen in derivatives of tetraphenylporphyrin (B126558) (TPP), serves to improve solubility and prevent aggregation, thereby enhancing photochemical efficiency. researchgate.netnih.gov

In a typical photocatalytic cycle, the zinc porphyrin (ZnP) core acts as a photosensitizer. mdpi.com Upon absorption of visible light, the ZnP is promoted to an electronically excited state. mdpi.com In this excited state, the porphyrin is a much stronger electron donor and can initiate an electron transfer (ET) process. mdpi.comresearchgate.net

The fundamental steps in these photo-induced processes are:

Photoexcitation : The ground-state zinc porphyrin derivative absorbs a photon, forming a short-lived singlet excited state (¹ZnP*).

Intersystem Crossing : This excited state can undergo intersystem crossing to a longer-lived triplet excited state (³ZnP*).

Electron Transfer : The excited porphyrin (typically the triplet state) can donate an electron to a suitable acceptor molecule, generating a porphyrin radical cation (ZnP•+) and an acceptor radical anion. researchgate.net Alternatively, it can accept an electron from a sacrificial electron donor. mdpi.com

Studies on zinc tetraphenylporphyrin (ZnTPP), the parent structure for these substituted ligands, have demonstrated that its triplet state can donate an electron to acceptors like fullerenes (C₆₀/C₇₀) in polar solvents, providing clear evidence for photo-induced electron transfer. researchgate.net The dynamics of these electron transfer events are crucial for the efficiency of photocatalytic systems, such as those designed for CO₂ reduction, and are often studied using techniques like transient absorption spectroscopy. mdpi.comresearchgate.net The presence of the 3,5-di-tert-butylphenyl substituents on the porphyrin ring helps to maintain the integrity of these molecular systems for efficient light harvesting and charge separation. researchgate.net

Contributions to Materials Science and Organic Electronics Featuring Di Tert Butylbiphenyl Moieties

Polymeric Materials and Composites

The introduction of 3,5-di-tert-butylbiphenyl derivatives into polymer chains, especially polyimides (PIs), has proven to be an effective strategy for modulating their physical and chemical properties for high-performance applications, particularly in the microelectronics industry. dntb.gov.uamdpi.comnih.gov

Novel polyimides have been synthesized using diamines containing di-tert-butylbiphenyl structures. A common synthetic route involves a low-temperature polymerization strategy. mdpi.comnih.gov For instance, a series of tert-butyl-containing PI films can be prepared through the polycondensation of a diamine like 4,4′-diamino-3,5-ditert-butyl biphenyl (B1667301) ether with various aromatic tetracarboxylic dianhydrides. dntb.gov.uanih.govresearchgate.net The process typically begins with the synthesis of the diamine monomer, which can be achieved in a two-step process starting from compounds like p-chloronitrobenzene and 2,6-di-tert-butyl-4-nitrophenol. nih.gov The subsequent polymerization with dianhydrides such as pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyl tetracarboxylic anhydride (B1165640) (BPDA), 4,4′-diphenyl ether dianhydride (ODPA), and 3,3′,4,4′-benzophenone tetracarboxylic anhydride (BTDA) yields a viscous polyamide acid (PAA) solution, which is then thermally or chemically imidized to form the final polyimide film. nih.govresearchgate.net

The introduction of the bulky tert-butyl groups is a deliberate design choice to modify the polymer's architecture. datapdf.com These groups increase the steric hindrance, which disrupts the efficient packing of the polymer chains and prevents the formation of strong intermolecular charge-transfer complexes (CTCs) that are common in aromatic polyimides. datapdf.comfudan.edu.cn This altered morphology is key to achieving desirable properties like enhanced solubility, lower dielectric constants, and improved thermal stability. datapdf.comkoreascience.kr

A primary motivation for incorporating tert-butyl branches into polyimides is to lower their dielectric constant (k), a critical requirement for interlayer dielectric materials in advanced microelectronics. mdpi.comnih.gov The bulky tert-butyl groups increase the fractional free volume within the polymer matrix by preventing close chain packing. researchgate.netontosight.ai This increase in free volume reduces the material's density and the number of polarizable groups per unit volume. researchgate.net Consequently, the intermolecular interactions are weakened, which leads to a significant reduction in the dielectric constant. dntb.gov.uaresearchgate.net

For example, a series of polyimides (PI-1 to PI-4) synthesized from 4,4′-diamino-3,5-ditert-butyl biphenyl ether and different dianhydrides exhibited dielectric constants ranging from 2.9 to 3.2 at 1 MHz. nih.gov The PI-4 film, derived from BTDA, showed the lowest dielectric constant of 2.90. mdpi.comresearchgate.net This is a notable improvement compared to traditional polyimides without such bulky side groups. nih.gov Furthermore, the tert-butyl groups impart increased hydrophobicity to the polyimide films, which lowers moisture absorption—another factor that helps maintain a low dielectric constant, as water has a very high k value. mdpi.com

Dielectric and Physical Properties of Polyimides with tert-Butyl Branches
Polymer CodeDianhydride UsedDielectric Constant (at 1 MHz)Maximum Water Contact Angle (°)
PI-1Pyromellitic dianhydride (PMDA)3.2-
PI-23,3′,4,4′-Biphenyl tetracarboxylic anhydride (BPDA)3.1-
PI-34,4′-Diphenyl ether dianhydride (ODPA)3.0-
PI-43,3′,4,4′-Benzophenone tetracarboxylic anhydride (BTDA)2.9080.16
PI-5 (Control)Traditional PI (no tert-butyl)-34.13

Beyond their dielectric advantages, polyimides featuring di-tert-butylbiphenyl moieties exhibit excellent thermal and mechanical properties, making them robust materials for demanding applications. researchgate.netfaa.gov The introduction of the tert-butyl group can enhance the thermal stability of the polyimide films. mdpi.com Thermogravimetric analysis (TGA) shows that these polymers have high decomposition temperatures. For instance, the temperatures for 5% weight loss (Td5) for the PI-1 to PI-4 series were observed to be between 354 °C and 454 °C under a nitrogen atmosphere. researchgate.net The specific dianhydride structure also influences thermal stability, with the incorporation of ether and C=O linkages in the backbone leading to improved heat resistance. mdpi.com

Mechanically, these polyimides demonstrate high tensile strength and modulus. researchgate.netd-nb.info The bulky side groups, while creating free volume, also restrict segmental motion along the polymer backbone, contributing to the material's rigidity and mechanical strength. researchgate.net The PI-4 film, for example, displayed a high tensile strength of 117.40 MPa and a modulus of 2570.01 MPa/mm/mm. researchgate.net This combination of thermal stability and mechanical toughness, along with low dielectric constants, makes these materials highly suitable for use as insulating layers, passivation coatings, and flexible substrates in the electronics sector. mdpi.comnih.gov

Thermal and Mechanical Performance of tert-Butyl Containing Polyimides
Polymer CodeTd5 (°C)Td10 (°C)Tensile Strength (MPa)Modulus (MPa/mm/mm)
PI-135438199.702619.68
PI-2376412102.002589.72
PI-3423460114.262576.72
PI-4454480117.402570.01

Organic Magnetic Materials and Biradicals

The biphenyl framework is a versatile hinge for creating biradicals, molecules with two unpaired electrons. The this compound unit, in particular, has been explored in the design of organic magnetic materials where the interaction between the two radical centers can be controlled, leading to switchable magnetic properties. aip.org

Researchers have designed and attempted to synthesize bisnitroxide biradicals where two tert-butyl nitroxide groups are attached to a biphenyl spacer. aip.org A prominent example is biphenyl-3,5-diyl bis(tert-butyl nitroxide) (BPBN). researchgate.netaip.org The goal is to create molecules that can switch between a paramagnetic biradical state (with two independent spins or a coupled triplet state) and a diamagnetic state through the formation of a covalent bond between the nitroxide groups. aip.org The biphenyl hinge provides conformational freedom that could potentially allow the two radical sites to approach each other for intramolecular bond formation. aip.orgresearchgate.net

The synthesis of these target molecules, however, presents significant challenges. aip.org Standard synthetic routes often involve halogen-metal exchange of brominated biphenyl precursors followed by reaction with a nitroso compound. aip.org For example, attempts to synthesize a biradical by introducing nitroxide groups at the 2,2'-positions of a 4,4'-di-tert-butylbiphenyl (B167987) core were not entirely successful. In one case, only a monoradical was formed, and in another, the nitroxide groups were introduced at undesired positions (5,5'). aip.org Despite these synthetic hurdles, the pursuit of such structures continues due to their potential as molecular switches. aip.orgaip.org

The magnetic behavior of biphenyl-based bisnitroxides is highly dependent on the arrangement of the molecules in the solid state. aip.org While the ideal goal is often intramolecular switching, many synthesized BPBN derivatives exhibit intermolecular switching. researchgate.netaip.org In the crystalline state, these biradical molecules can arrange themselves so that the nitroxide group of one molecule forms a weak, reversible σ-bond with a nitroxide group on an adjacent molecule. aip.orgmdpi.com

This intermolecular dimerization leads to a diamagnetic state at lower temperatures. mdpi.com Upon heating, the weak σ-bond can cleave, regenerating the paramagnetic biradical species. researchgate.netmdpi.com This results in a thermally induced transition from a diamagnetic to a paramagnetic phase, a phenomenon that has been observed in several BPBN derivatives. researchgate.netaip.org The intramolecular ferromagnetic coupling (favoring a high-spin, S=1 state) within a single molecule can be overshadowed by this intermolecular antiferromagnetic coupling (favoring a low-spin, diamagnetic state). mdpi.comacs.org The ability to switch between these magnetic states makes these materials candidates for applications in molecular memory and sensing devices. mdpi.com

Spin Transition Behavior in the Solid State

The rigid structure of the biphenyl core combined with specific substitution patterns allows for the creation of organic molecules that exhibit fascinating magnetic phenomena, such as spin-transition-like behavior, in the solid state. Derivatives of biphenyl-3,5-diyl bis(tert-butyl nitroxide) (BPBN) serve as a prime example of this class of materials. aip.orgmdpi.com These ground-triplet biradicals possess two unpaired electrons, and their magnetic properties are highly sensitive to their molecular arrangement in the crystal lattice. mdpi.com

A key feature of these systems is the reversible formation and cleavage of a weak intermolecular N-O sigma bond between nitroxide groups of adjacent molecules. aip.orgrsc.orgrsc.org This dimerization process leads to a transition between a paramagnetic state, where the molecules exist as individual S=1 triplets, and a diamagnetic state, where the spins are paired in the dimer. aip.org

For instance, 3'-methylbiphenyl-3,5-diyl bis(tert-butylnitroxide) demonstrates a unique two-step spin-transition-like behavior. nih.govacs.org In this compound, both intramolecular ferromagnetic coupling (within the molecule) and intermolecular antiferromagnetic coupling (between molecules) coexist. This leads to the emergence of an intermediate S=1/2 state over a temperature range of 230-350 K, positioned between the low-temperature diamagnetic phase and the high-temperature paramagnetic S=1 phase. nih.govacs.org This transition occurs as a solid-solid phase transition in a single-crystal-to-single-crystal manner. nih.gov

Fluorination of the biphenyl core further modulates these properties. The 2′,5′-difluorobiphenyl-3,5-diyl bis(tert-butyl nitroxide) derivative exhibits spin-transition-like behavior around 181-182 K. rsc.orgrsc.org This compound is particularly noteworthy for having intermediate paramagnetic phases, with the low-temperature phase containing only a quarter of the nominal paramagnetic spins and the high-temperature phase containing a half. rsc.orgrsc.org The related 3'-monofluoro derivative stabilizes this half-spin state as a single solid phase. rsc.org These intermediate states are a consequence of the specific molecular design of the unsymmetrical biradicals. rsc.orgrsc.org

Compound NameTransition Temperature(s)Magnetic Behavior
3'-methylbiphenyl-3,5-diyl bis(tert-butylnitroxide) 230–350 KExhibits a two-step transition between a diamagnetic (low T), an intermediate S=1/2, and a paramagnetic S=1 (high T) state. nih.govacs.org
2′,5′-difluorobiphenyl-3,5-diyl bis(tert-butyl nitroxide) 181–182 KShows a transition between a low-T phase with 1/4 spin entity and a high-T phase with 1/2 spin entity. rsc.orgrsc.org
3′-monofluorobiphenyl-3,5-diyl bis(tert-butyl nitroxide) N/AMaintains a stable intermediate S=1/2 paramagnetic phase. rsc.org

Organic Optoelectronic Materials

The photophysical properties of molecules containing di-tert-butylbiphenyl moieties make them highly suitable for applications in organic optoelectronics, including as luminescent materials and as components in solar energy conversion systems.

Photophysical Properties of Luminescent Gold(III) Compounds and other Biphenyl Derivatives

Gold(III) complexes incorporating dicarbanionic chelating ligands derived from 4,4′-di-tert-butylbiphenyl have been shown to exhibit interesting photophysical properties. rsc.orgrsc.org For example, certain pyridine (B92270) and xylyl isonitrile gold(III) derivatives of this biphenyl moiety are luminescent, displaying a blue glow upon UV irradiation. rsc.org Detailed studies of these compounds reveal photophysical behavior characteristic of gold complexes that feature an extended and rigid π-system. rsc.org

The absorption spectra of these gold(III) complexes typically show features around 250 nm and a broader band centered near 300 nm. rsc.org The emission properties are dependent on the specific ligands attached to the gold center.

CompoundSolvent/StateAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ)
[Au(tBu₂Bip)(Py)] CH₂Cl₂254, 303458, 4880.041.3 µs
[Au(tBu₂Bip)(Py)] Solid State-5200.051.4 µs
[Au(tBu₂Bip)(CNXy)] CH₂Cl₂254, 300457, 4860.020.7 µs
[Au(tBu₂Bip)(CNXy)] Solid State-5130.021.0 µs

Data sourced from studies on gold(III) complexes with 4,4'-di-tert-butylbiphenyl ligands. rsc.orgresearchgate.net

Other push-pull type biphenyl derivatives, which incorporate electron-donating alkylamino groups and electron-accepting cyano groups, also exhibit strong blue fluorescence in both solution and solid states. tandfonline.com For one such derivative, 2B8, a high fluorescence quantum yield of 0.95 was measured in a THF solution, with emission in the visible blue region. tandfonline.com The photophysical properties of these compounds can be influenced by intermolecular interactions in the aggregated or solid state. tandfonline.com

Applications in Dye-Sensitized Solar Cells (DSSCs)

A notable example is a porphyrin dye, Y1A1, which is functionalized with two 3,5-di-tert-butyl-4-methoxyphenyl groups. acs.org This structural design not only aids in the dye's solubility but also makes its large-scale synthesis more feasible for potential industrial applications. acs.org DSSCs based on the Y1A1 dye have demonstrated a PCE of 9.22% under standard AM1.5G solar conditions and an impressive 19.5% under low-light (350 lux) illumination. acs.org

Furthermore, a series of organic dyes (HB-1–8) based on bifuran/biphenyl cores with various anchoring groups have been synthesized and tested. rsc.orgrsc.org Among these, the biphenyl-based dyes showed promising photovoltaic performance. For instance, dye HB-3, which incorporates a biphenyl core and dual thiobarbituric acid anchoring groups, achieved a PCE of 5.51%, outperforming several other configurations and showing a higher open-circuit voltage (Voc) than the standard N3 ruthenium dye under the same conditions. rsc.orgrsc.org The strong anchoring and facilitated electron injection into the TiO₂ surface were credited for its superior performance. rsc.org

Dye NameCore StructurePCE (%)Jsc (mA·cm⁻²)Voc (mV)FF
Y1A1 Porphyrin9.22---
HB-2 Biphenyl4.8116.734600.62
HB-3 Biphenyl5.5117.845150.60
HB-4 Biphenyl4.3115.724590.59
N3 Ru-complex5.3218.225050.58

Photovoltaic data for HB and N3 dyes. rsc.org

Photo-induced Energy and Electron Transfer Studies in Biphenyl-Containing Systems

The di-tert-butylbiphenyl moiety can act as an efficient antenna in multicomponent molecular systems, absorbing light energy and transferring it to an adjacent chromophore. This process, known as photo-induced energy transfer (PEnT), is crucial for light-harvesting applications. ias.ac.in

Studies on systems composed of bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA) units linked to a zinc porphyrin (ZnP) core have provided significant insights into these processes. ias.ac.inresearchgate.net When the BBA moiety in these molecular tetrads is selectively excited (e.g., at 352 nm), its own fluorescence is quenched, and a new emission corresponding to the porphyrin appears. ias.ac.inresearchgate.net This observation is clear evidence of PEnT from the excited BBA to the ZnP core. The efficiency of this energy transfer has been calculated to be between 28% and 68%, depending on the nature of the spacer connecting the BBA and ZnP units. ias.ac.inresearchgate.net

In addition to energy transfer, photo-induced electron transfer (PET) is also possible in these systems. ias.ac.in The relative energy levels of the BBA donor and ZnP acceptor suggest that upon excitation, an electron can be transferred from the BBA to the porphyrin. The contribution of this PET pathway has been estimated to be between 27% and 70%. ias.ac.in

Similar electron transfer phenomena have been studied in systems where a bis(biphenyl)aniline (BBA) donor is covalently linked to a nih.govfullerene (C₆₀) acceptor. figshare.com In these dyads, the low fluorescence intensity and short fluorescence lifetime of the C₆₀ moiety indicate that a rapid and highly efficient charge separation occurs from the excited singlet state of the fullerene. figshare.com The resulting charge-separated state, C₆₀⁻-BBA⁺, can be identified by its characteristic absorption bands in transient absorption spectra and has a lifetime of several hundred nanoseconds before charge recombination occurs. figshare.com The rates of both charge separation and recombination are influenced by the number and flexibility of the BBA-containing linkers. figshare.com

Mechanistic Studies of Reactions Involving Di Tert Butylbiphenyl Species

Mechanisms of Reductive Lithiation Reactions

Reductive lithiation utilizing di-tert-butylbiphenyl species is a cornerstone of synthetic organic chemistry, enabling the formation of highly reactive organolithium reagents. A key player in this area is Lithium 4,4'-di-tert-butylbiphenylide (LiDBB), a powerful single-electron reductant.

Formation and Stability of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB)

Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) is generated through the reduction of 4,4'-di-tert-butylbiphenyl (B167987) (DBB) with lithium metal in a suitable solvent, typically tetrahydrofuran (B95107) (THF). acs.orglookchem.com This process results in the formation of a deeply colored radical anion solution. acs.org The formation of LiDBB has been evaluated at different temperatures and concentrations. For instance, a 0.4 M solution of DBB in THF with excess lithium metal reaches a terminal LiDBB concentration of 0.36–0.37 M after 4 hours, with a similar rate at both 0 °C and 20 °C. acs.orglookchem.com In contrast, a 1.0 M solution of DBB shows a temperature-dependent rate, reaching a final concentration of 0.82 M in about 1 hour at 20 °C, but requiring 7 hours to achieve the same concentration at 0 °C. acs.orglookchem.com

The stability of LiDBB solutions is a critical factor for their practical application. Studies have shown that LiDBB solutions in THF are stable for over a week when stored at 0 °C. acs.orgnih.gov For long-term storage, solutions kept under an argon atmosphere at -25 °C remain effective for more than 37 weeks. acs.orgnih.gov This remarkable stability extends the utility of LiDBB as a reliable reagent in organic synthesis. acs.org The Rychnovsky group has conducted significant research into optimizing the preparation and stability of LiDBB, demonstrating that approximately 1.0 M solutions can be prepared with a substantial excess of lithium metal, and these solutions maintain their potency for extended periods under appropriate storage conditions. thieme-connect.de

Table 1: Formation and Stability of LiDBB Solutions in THF

Initial DBB Concentration (M)Temperature (°C)Time to Final ConcentrationFinal LiDBB Concentration (M)Stability
0.404 hours0.36-0.37> 1 week at 0 °C
0.4204 hours0.36-0.37Decomposes
1.007 hours0.82> 1 week at 0 °C
1.0201 hour0.82Decomposes
Not Specified-25Not ApplicableNot Specified> 37 weeks under Argon

Decomposition Pathways and Side Product Accumulation

At elevated temperatures, such as 20 °C, LiDBB solutions in THF undergo decomposition, leading to the consumption of additional lithium metal and the formation of various side products. acs.orgacs.orgnih.gov A key aspect of this decomposition is the reduction of the THF solvent by LiDBB. lookchem.com This process is influenced by the presence of ethene, which plays a significant role in the destruction of THF. acs.orgacs.org The decomposition of LiDBB at room temperature leads to a variety of byproducts, many of which are a result of the reaction between ethene and either LiDBB itself or other alkyllithium species in the solution. acs.org The fading of the characteristic dark green color of the LiDBB solution corresponds to the consumption of the lithium metal and its conversion into various lithium byproducts. acs.org

Oxidation Mechanisms of Hindered Phenolic Derivatives of Biphenyls

The oxidation of hindered phenols, including those derived from biphenyl (B1667301) structures, proceeds through the formation of phenoxyl radicals. These radicals are key intermediates that can undergo various subsequent reactions, including dimerization and further oxidation. The steric hindrance provided by bulky substituents, such as tert-butyl groups, plays a critical role in directing the course of these reactions. For instance, in the oxidation of some hindered phenols, ortho-ortho coupling is favored because the para-position is sterically more hindered. nih.gov

The oxidation potential of the phenolic compound and its resulting products is a determining factor in the reaction's efficiency. nih.gov If the initial product has a lower oxidation potential than the starting phenol (B47542), it can be preferentially oxidized, potentially leading to lower yields of the desired product. nih.gov Conversely, if the product is more resistant to oxidation, higher yields can be achieved. nih.gov The oxidation of hindered phenols can be initiated by various methods, including enzymatic catalysis (e.g., laccase) and chemical oxidants. researchgate.netvtt.fi In the presence of molecular oxygen and under alkaline conditions, the reaction mechanism can involve the formation of an organic hydroperoxide intermediate from the coupling of a phenoxyl radical with a superoxide (B77818) radical. vtt.fi The subsequent reaction pathway of this intermediate is pH-dependent. vtt.fi

Mechanistic Insights into Catalytic Reactions

Copper-Catalyzed Organic Reactions Involving Di-tert-butylbiphenyl Derivatives

Derivatives of di-tert-butylbiphenyl are also utilized in the context of copper-catalyzed reactions, often as ligands or as part of the catalytic system. For example, copper nanoparticles supported on activated carbon, prepared via the reduction of anhydrous copper(II) chloride with lithium metal and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB), have been shown to be effective catalysts. ua.es These catalysts have been used in the multicomponent synthesis of indolizines from pyridine-2-carbaldehyde derivatives, secondary amines, and terminal alkynes. ua.es Mechanistic studies suggest that these reactions proceed through aldehyde-amine-alkyne coupling intermediates. ua.es

In-depth mechanistic studies of copper-catalyzed reactions often involve a combination of kinetic analysis, spectroscopic techniques (NMR, EPR, UV-vis), and computational methods (DFT calculations) to elucidate the catalytic cycle and identify key intermediates. nih.govnih.govresearchgate.net These studies can reveal the role of different components in the reaction mixture, the nature of the active catalytic species, and the factors that control the reaction's rate and selectivity. nih.govnih.gov For instance, in some copper-catalyzed reactions, it has been proposed that no free organic radicals are involved, with the reaction proceeding through a pathway analogous to the well-known Kharasch-Sosnovsky reaction. researchgate.net

Role of Lewis Acid Catalysts in Friedel-Crafts Alkylation Mechanisms

The synthesis of di-tert-butylbiphenyl isomers via Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution, where the Lewis acid catalyst plays a multifaceted and critical role. The mechanism proceeds through several key steps, each influenced by the nature of the catalyst.

The primary function of the Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is to generate a potent electrophile from a less reactive alkyl halide. rsc.orgumkc.edu In the case of producing a di-tert-butylbiphenyl, tert-butyl chloride is treated with a Lewis acid. The Lewis acid, having an empty p-orbital, accepts a lone pair of electrons from the chlorine atom of tert-butyl chloride. umkc.edu This interaction polarizes the C-Cl bond, leading to its cleavage and the formation of a tert-butyl carbocation ( (CH₃)₃C⁺ ) and a complex anion (e.g., AlCl₄⁻). rsc.orgumkc.edu This carbocation is the active electrophile that attacks the biphenyl ring.

The subsequent step is the electrophilic attack on the biphenyl ring. The π-electrons of one of the aromatic rings act as a nucleophile, attacking the tert-butyl carbocation. umkc.edu This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. umkc.edupearson.com In the final step, a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new tert-butyl group, restoring the aromaticity of the ring. umkc.edu This step also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct. berkeley.edu

The regioselectivity of the second tert-butylation, leading to isomers like 3,5-di-tert-butylbiphenyl, is governed by a competition between kinetic and thermodynamic control, a process in which the Lewis acid catalyst is also mechanistically involved. wikipedia.orggriffith.edu.au

Kinetic Control: The initial alkylation of biphenyl yields 4-tert-butylbiphenyl (B155571) as the major product. The phenyl group is an ortho, para-directing activator, and the first tert-butyl group is also an ortho, para-director. pearson.com Therefore, the positions of fastest reaction for the second electrophilic attack are the ortho and para positions relative to the first substituent. Due to significant steric hindrance from the bulky tert-butyl group, the para-position (4'-position) is strongly favored, leading to 4,4'-di-tert-butylbiphenyl as the primary kinetic product. berkeley.edu This pathway is favored under milder conditions (e.g., lower temperatures, shorter reaction times).

Thermodynamic Control: The formation of this compound, a meta-substituted product, is less favorable kinetically but can be achieved under thermodynamic control. wikipedia.org The 3,5-isomer can be more thermodynamically stable due to the minimization of steric strain between the bulky tert-butyl groups. To achieve this product, the reaction is typically run under more forcing conditions (e.g., higher temperatures, longer reaction times) with a strong Lewis acid. wikipedia.org The Lewis acid can catalyze the reversible de-alkylation and re-alkylation of the biphenyl ring. researchgate.net This allows the initially formed kinetic products (like 4,4'-di-tert-butylbiphenyl) to isomerize over time to the more stable thermodynamic product, this compound. The stability of the final product, rather than the speed of its formation, dictates the final product distribution. wikipedia.org

The choice of Lewis acid has a significant impact on the reaction's outcome. Strong catalysts can promote the isomerization required for the thermodynamic product but may also lead to unwanted side reactions, such as over-alkylation or decomposition. acs.orgacs.org

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Alkylation of Biphenyl

Lewis Acid CatalystTypical ActivityRole in SelectivityResearch Findings
Aluminum Chloride (AlCl₃) Very HighExtremely powerful; can promote isomerization to the thermodynamic product but also causes significant over-alkylation and side product formation if not carefully controlled. acs.orgFound to be too active for the selective synthesis of 4,4'-di-tert-butylbiphenyl, leading to numerous products. acs.org Its high activity can be harnessed for isomerization reactions under thermodynamic control.
Ferric Chloride (FeCl₃) Moderate to HighConsidered to have the "correct" activity for alkylating biphenyl without excessive side reactions. acs.org Effective at catalyzing the formation of the kinetic product (4,4'-isomer) in high yield. rsc.orgrsc.orgIt is reactive enough to catalyze the alkylation efficiently but does not tend to over-alkylate the biphenyl ring. acs.org A key challenge is its removal from the final product. acs.org
Zinc Chloride (ZnCl₂) LowGenerally not reactive enough to effectively catalyze the alkylation of biphenyl with tert-butyl chloride. acs.orgIn studies aimed at synthesizing di-tert-butylbiphenyl, no reaction was observed using anhydrous zinc chloride. acs.org
Organoaluminum Chlorides ModerateFormed in situ from metallic aluminum and the alkyl chloride. These species (e.g., tert-butylaluminum chlorides) are less Lewis acidic than AlCl₃, providing good reactivity without significant over-alkylation. acs.orgMetallic aluminum has been shown to work surprisingly well as a catalyst, likely by forming these more moderate organoaluminum catalysts during the reaction. acs.org

Photochemical Reaction Mechanisms (e.g., Photodeprotection)

Based on the available research, there is insufficient information to detail the photochemical reaction mechanisms, such as photodeprotection, specifically involving this compound as a primary component. While the field of photolabile protecting groups is extensive, wikipedia.orgtcichemicals.com and the photochemistry of related phenolic compounds has been studied, researchgate.net direct evidence and mechanistic studies for this compound in these roles are not prominently documented in the reviewed literature. Studies on related structures, like bis(4′-tert-butylbiphenyl-4-yl)aniline, have focused on photo-induced electron transfer processes rather than photodeprotection. ias.ac.in

Emerging Research Directions in Di Tert Butylbiphenyl Chemistry

Exploration of Novel Synthetic Routes and Sustainable Chemical Methodologies

While classical methods like the Friedel-Crafts reaction are established for synthesizing related compounds like 4,4'-di-tert-butylbiphenyl (B167987), emerging research is focused on more efficient, selective, and sustainable pathways to access functionalized di-tert-butylbiphenyl derivatives. rsc.orgivypanda.com A key area of development is the synthesis of versatile building blocks, such as 4'-bromo-3,5-di-tert-butylbiphenyl, which serves as a crucial starting point for introducing further chemical complexity. fluorochem.co.uk

Recent advancements also include greener catalytic approaches. For instance, the use of copper nanoparticles, generated in situ from anhydrous copper(II) chloride, lithium powder, and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB), highlights a move towards more sustainable reaction conditions in related synthetic applications. nih.gov While not a direct synthesis of the 3,5-isomer, this methodology represents the type of sustainable approach being explored in biphenyl (B1667301) chemistry. Research into the synthesis of specific derivatives, like 5,5'-dimethoxy-3,3'-di-t-butyl biphenyl-2,2'-diphenol, involves overcoming challenges in prior art, such as long reaction times or the production of toxic waste, by developing novel activated carbon-supported iron catalysts for oxidative coupling. google.com These efforts underscore a broader trend towards designing synthetic routes that are not only efficient but also environmentally benign.

Development of New Ligand Architectures for Advanced Catalysis and Chemical Transformations

The unique steric profile of the 3,5-di-tert-butylbiphenyl scaffold is being exploited to develop sophisticated ligands for catalysis. The bulky substituents can create a well-defined coordination sphere around a metal center, influencing catalytic activity and selectivity.

An example of this is the development of highly complex diamine ligands, such as N¹-[3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl]-N²-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamine. tcichemicals.com This intricate structure, built upon the this compound framework, is designed for applications in catalysis where fine-tuning of the steric and electronic environment of a metal catalyst is critical. tcichemicals.com Similarly, dibenzophospholes derived from 2,2′-dibromo-4,4′-di-tert-butylbiphenyl are being investigated for their potential in metal and organocatalyzed reactions. rsc.orgresearchgate.net The synthesis of gold(III) compounds featuring a chelating, dicarbanionic ligand derived from 4,4′-di-tert-butylbiphenyl further illustrates the utility of these structures in creating novel organometallic complexes with potential catalytic applications. rsc.orgresearchgate.net

The table below summarizes representative di-tert-butylbiphenyl derivatives used in the development of new ligands and catalysts.

DerivativeApplication AreaReference
N¹-[3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl]-N²-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamineNitrogen-Donor Ligands for Catalysis tcichemicals.com
3,7-di-tert-butyl substituted dibenzophospholesFunctional ligands for organometallic chemistry and potential catalysis rsc.orgresearchgate.net
Dicarbanionic chelating 4,4′-di-tert-butylbiphenylSynthesis of novel Gold(III) organometallic complexes rsc.orgresearchgate.net

Design of Next-Generation Materials with Tunable Optoelectronic, Electronic, and Magnetic Properties

The rigid biphenyl core, combined with the solubilizing and sterically demanding tert-butyl groups, makes di-tert-butylbiphenyl derivatives promising candidates for next-generation materials. Researchers are designing and synthesizing novel molecules with properties tailored for specific applications in electronics and materials science.

Electronic Properties: In the microelectronics industry, there is a high demand for materials with low dielectric constants to serve as insulators. nih.gov Research has shown that incorporating tert-butyl groups into the main chain of polyimides, using monomers like 4,4′-diamino-3,5-ditert butyl biphenyl ether, can increase the free volume of the molecular chain and reduce intermolecular interactions. nih.govresearchgate.net This structural modification effectively lowers the material's dielectric constant, with optimized polyimide films exhibiting values as low as 2.90. nih.gov

Magnetic Properties: The 3,5-di-tert-butylphenyl unit is instrumental in creating stable organic radical compounds with interesting magnetic properties. For instance, chemically stable polyradicals have been synthesized where a 3,5-di-tert-butyl-4-oxyphenyl group is attached to a poly(phenylenevinylene) backbone. acs.org The bulky tert-butyl groups provide steric protection to the radical center, allowing for high spin concentrations. These materials have been shown to exhibit ferromagnetic interactions, achieving high spin states (S = 4/2 to 5/2), which is a key goal in the design of organic magnetic materials. acs.org Furthermore, biphenyl-3,5-diyl bis(tert-butyl nitroxide) biradicals have been synthesized and studied for their potential as intramolecular magnetic switching materials. aip.org

Optoelectronic Properties: Derivatives of di-tert-butylbiphenyl are being explored for their use in optoelectronic devices. Dibenzophospholes synthesized from di-tert-butylbiphenyl precursors are of interest for their potential application in Organic Light Emitting Diodes (OLEDs). rsc.orgresearchgate.net In a related area, bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA) has been used as a strong electron donor in porphyrin-based systems designed as sensitizers for dye-sensitized solar cells (DSSCs). ias.ac.in The BBA moiety enhances the light-harvesting capabilities and facilitates charge separation, which are crucial for efficient energy conversion. ias.ac.in

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of new molecules based on the di-tert-butylbiphenyl scaffold. These theoretical studies accelerate the design-synthesis-testing cycle by providing critical insights before embarking on lengthy laboratory work.

Researchers have used DFT to study the structure-property relationships in polyimide films containing tert-butyl groups. researchgate.net These calculations can predict how structural modifications, such as the introduction of the 3,5-di-tert-butylphenyl moiety, influence frontier orbital distribution and, consequently, the dielectric constant of the resulting material. researchgate.net Computational studies on 4,4′-Di(tert.-butyl)-biphenyl have explored its rotational energy barrier and conformational preferences, which are fundamental to understanding its crystal packing and polymorphic behavior. researchgate.net

In the realm of materials for organic electronics, theoretical studies are used to predict photophysical and charge transport properties of fluorene-based compounds, which share structural similarities with biphenyl systems. acs.org For more complex systems, such as porphyrin tetrads functionalized with bis(4′-tert-butylbiphenyl-4-yl)aniline, DFT calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ias.ac.in This information is vital for predicting charge transfer characteristics and assessing the potential of these molecules as sensitizers in solar cells. ias.ac.in

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The development of advanced materials based on the this compound framework is a prime example of successful interdisciplinary research, merging the synthetic prowess of organic chemistry with the characterization and application focus of materials science.

The creation of novel polyimides for the microelectronics industry begins with the targeted organic synthesis of specific diamine monomers, such as 4,4′-diamino-3,5-ditert butyl biphenyl ether. nih.govresearchgate.net Materials scientists then polymerize these monomers and characterize the resulting films' thermal, mechanical, and dielectric properties to evaluate their performance as next-generation interlayer dielectric materials. nih.gov

Similarly, the quest for organic magnetic materials involves organic chemists synthesizing complex polyradicals featuring the 3,5-di-tert-butylphenyl unit for stability. acs.org Physicists and materials scientists then investigate the magnetic properties of these materials, studying phenomena like ferromagnetic interactions to assess their potential for applications in data storage or spintronics. acs.org The design of new molecules for OLEDs and solar cells also relies on this synergy, where synthetic chemists build the target molecules, and materials scientists fabricate and test the performance of the final devices. rsc.orgias.ac.in This collaborative approach is essential for translating fundamental molecular design into functional, high-performance materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Di-tert-butylbiphenyl, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between tert-butyl-substituted aryl halides and boronic acids. For example, biphenyl derivatives can be prepared using palladium catalysts under inert conditions. Post-synthesis, purity is validated via high-resolution NMR (e.g., comparing ¹H and ¹³C shifts to literature data, such as δ 1.45 ppm for tert-butyl protons and 151.25 ppm for quaternary carbons ). Thin-layer chromatography (TLC) and GC-MS are recommended for assessing reaction completion and impurity profiling.

Q. How do steric effects of tert-butyl groups influence the compound’s crystallinity and solubility?

  • Methodological Answer : The bulky tert-butyl groups hinder close packing, reducing crystallinity and enhancing solubility in non-polar solvents (e.g., hexane, toluene). Researchers should characterize crystallinity via X-ray diffraction (if crystals form) or differential scanning calorimetry (DSC). Solubility profiles can be determined systematically using Hansen solubility parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : ¹H and ¹³C NMR are essential for confirming substitution patterns and tert-butyl group integrity. Infrared (IR) spectroscopy identifies hydroxyl or carbonyl contaminants, while mass spectrometry (EI-MS) confirms molecular weight. For advanced structural elucidation, 2D NMR (e.g., COSY, NOESY) resolves coupling interactions in crowded aromatic regions .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of tert-butyl groups in biphenyl systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric bulk and electron-donating effects. Researchers can compare calculated HOMO-LUMO gaps and Mulliken charges with experimental redox potentials (e.g., cyclic voltammetry) to validate predictions. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in NMR data for tert-butyl-substituted biphenyls?

  • Methodological Answer : Discrepancies in chemical shifts may arise from solvent polarity, temperature, or dynamic effects. Use deuterated solvents (e.g., CDCl₃) for consistency, and perform variable-temperature NMR to detect conformational changes. Cross-validate with literature data (e.g., δ 7.69–7.64 ppm for aromatic protons in CDCl₃ ) and computational NMR predictions.

Q. How can this compound serve as a precursor in catalysis or material science?

  • Methodological Answer : The steric bulk of tert-butyl groups stabilizes metal centers in catalysts. For example, it can act as a ligand in palladium-catalyzed cross-couplings. Researchers should explore ligand-metal coordination via X-ray crystallography or EXAFS. In materials science, its derivatization into polymers (e.g., via Friedel-Crafts alkylation) can enhance thermal stability .

Q. What experimental designs optimize reaction yields in sterically hindered biphenyl syntheses?

  • Methodological Answer : High dilution techniques and slow reagent addition minimize undesired dimerization. Catalytic systems with bulky ligands (e.g., SPhos) improve turnover in Suzuki couplings. Reaction monitoring via in-situ IR or Raman spectroscopy helps identify bottlenecks. Yield optimization may require DoE (Design of Experiments) approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.